molecular formula C8H10ClOPS B13734231 Phosphonochloridothioic acid, phenyl-, O-ethyl ester CAS No. 102850-52-2

Phosphonochloridothioic acid, phenyl-, O-ethyl ester

Cat. No.: B13734231
CAS No.: 102850-52-2
M. Wt: 220.66 g/mol
InChI Key: FVIHUXZNJJCGPC-UHFFFAOYSA-N
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Description

Phosphonochloridothioic acid, phenyl-, O-ethyl ester is an organic compound with the chemical formula C8H10ClOPS. It is a colorless to pale yellow liquid that contains a phenyl group, a thioester group, and an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonochloridothioic acid, phenyl-, O-ethyl ester can be synthesized through the reaction of phenylphosphonothioic dichloride with ethanol. The reaction typically occurs under controlled conditions with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

PhP(S)Cl2+EtOHPhP(S)(OEt)Cl+HCl\text{PhP(S)Cl}_2 + \text{EtOH} \rightarrow \text{PhP(S)(OEt)Cl} + \text{HCl} PhP(S)Cl2​+EtOH→PhP(S)(OEt)Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process requires precise temperature control and the use of catalysts to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phosphonochloridothioic acid, phenyl-, O-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as ammonia or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonothioates.

Scientific Research Applications

Phosphonochloridothioic acid, phenyl-, O-ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.

    Biology: The compound is studied for its potential use in enzyme inhibition and as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.

    Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain biological pathways in pests.

Mechanism of Action

The mechanism by which phosphonochloridothioic acid, phenyl-, O-ethyl ester exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent bonding. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar in structure but contains a nitrophenyl group.

    Phenylphosphonothioic acid O-ethyl ester: Lacks the chlorine atom present in phosphonochloridothioic acid, phenyl-, O-ethyl ester.

Uniqueness

This compound is unique due to its combination of a phenyl group, a thioester group, and an ethyl group, along with a reactive chlorine atom. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.

Properties

CAS No.

102850-52-2

Molecular Formula

C8H10ClOPS

Molecular Weight

220.66 g/mol

IUPAC Name

chloro-ethoxy-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H10ClOPS/c1-2-10-11(9,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

FVIHUXZNJJCGPC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)Cl

Origin of Product

United States

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